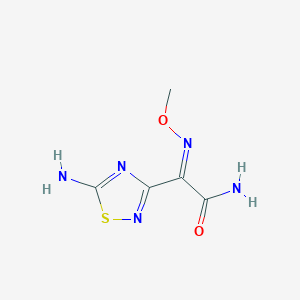

(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide

Description

(2Z)-2-(5-Amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide is a critical acyl side chain in fourth-generation cephalosporins, such as cefozopran (CAS: 113359-04-9) . Its Z-configuration at the methoxyimino group is essential for antimicrobial activity, as the E-isomer lacks efficacy against β-lactamase-producing bacteria . This compound enhances the stability and spectrum of cephalosporins by resisting enzymatic degradation, making it vital for treating resistant infections .

Properties

Molecular Formula |

C5H7N5O2S |

|---|---|

Molecular Weight |

201.21 g/mol |

IUPAC Name |

(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetamide |

InChI |

InChI=1S/C5H7N5O2S/c1-12-9-2(3(6)11)4-8-5(7)13-10-4/h1H3,(H2,6,11)(H2,7,8,10)/b9-2- |

InChI Key |

XIIRUKYIKAFBEZ-MBXJOHMKSA-N |

Isomeric SMILES |

CO/N=C(\C1=NSC(=N1)N)/C(=O)N |

Canonical SMILES |

CON=C(C1=NSC(=N1)N)C(=O)N |

Origin of Product |

United States |

Biological Activity

The compound (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide , with CAS number 72217-12-0, belongs to a class of heterocyclic compounds known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : CHNOS

- Molecular Weight : 202.19 g/mol

- Structure : The compound features a thiadiazole ring and a methoxyimino group, which contribute to its biological activity.

-

Antimicrobial Activity :

- Derivatives of thiadiazoles have been reported to exhibit significant antimicrobial properties. The 1,2,4-thiadiazole structure enhances the compound's ability to inhibit bacterial growth by interfering with essential metabolic pathways in microorganisms .

- Thiadiazole derivatives have shown effectiveness against various strains of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), highlighting their potential as novel antibacterial agents .

- Enzyme Inhibition :

- Anti-inflammatory Properties :

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide:

| Activity Type | Effect | Reference |

|---|---|---|

| Antibacterial | Effective against MRSA | |

| Cysteine Protease Inhibition | Significant inhibition observed | |

| Anti-inflammatory | Reduced cytokine levels in vitro |

Case Studies

-

Study on Antibacterial Efficacy :

- A study evaluated the antibacterial activity of various thiadiazole derivatives, including (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(methoxyimino)acetamide. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against MRSA strains, indicating strong antibacterial potential compared to standard antibiotics .

- Cysteine Protease Inhibition Study :

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The methoxyimino group in this compound can be substituted with other alkoxy or modified groups, leading to derivatives with distinct pharmacological profiles:

Key Observations:

- Methoxy vs. Ethoxy : Ethoxy derivatives (e.g., in ceftaroline) exhibit extended activity against methicillin-resistant Staphylococcus aureus (MRSA) but require prodrug formulations for oral bioavailability . Methoxy derivatives are preferred in parenteral cephalosporins for immediate potency .

- Fluoromethoxy Modification : Fluorine incorporation improves membrane permeability but may increase synthetic complexity .

- Thioester Intermediates : Derivatives like S-benzothiazolyl thioesters are pivotal for industrial-scale synthesis, offering high yields (76–98.1%) compared to the parent acid’s lower overall yield (10.1%) .

Antimicrobial Activity and Stability

- Methoxyimino Derivatives: Exhibit potent activity against Pseudomonas aeruginosa and Enterobacteriaceae due to enhanced β-lactamase resistance . Cefozopran (methoxyimino side chain) shows MIC₉₀ values 4–8-fold lower than third-generation cephalosporins against resistant strains .

- Ethoxyimino Derivatives: Ceftaroline fosamil demonstrates superior MRSA coverage (MIC₉₀: 1 µg/mL) but reduced Gram-negative activity compared to methoxyimino-based drugs .

- Enzymatic Stability: Methoxyimino groups provide greater stability against AmpC β-lactamases than larger alkoxy substituents, which may hinder enzyme active-site binding .

Q & A

Q. What evidence supports the superiority of barium oxide over other bases in Z-isomer synthesis?

- Barium oxide’s strong basicity and low solubility promote selective O-methylation without racemization. Comparative studies showed <2% E-isomer formation with BaO vs. 15% with NaOH .

Methodological Recommendations

- Synthetic Optimization : Use design of experiments (DoE) to evaluate variables like catalyst type, solvent, and temperature .

- Impurity Profiling : Employ LC-HRMS (e.g., Q-TOF) for structural elucidation of byproducts .

- Stability Testing : Conduct forced degradation studies under ICH guidelines (Q1A) to identify critical degradation pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.